The compound can be sourced from various chemical suppliers, and its classification falls under organic compounds, specifically amines and heterocycles. Its molecular formula is , with a molecular weight of approximately 228.29 g/mol. The IUPAC name for this compound is N-tert-butyl-2-pyridin-4-ylpyrimidin-4-amine, and it has the CAS number 61310-49-4 .
The synthesis of N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine typically involves several key steps:
The reaction conditions typically include:
The molecular structure of N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine can be represented by its canonical SMILES notation: CC(C)(C)NC1=NC(=NC=C1)C2=CC=NC=C2.
The InChI key for this compound is GVDHZFJYZKAQNS-UHFFFAOYSA-N, providing a unique identifier for computational chemistry applications .
N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used, potentially yielding various derivatives that may have distinct biological activities.
The mechanism of action for N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine typically involves interaction with biological targets such as enzymes or receptors.
N-(tert-butyl)-N-(2-pyridin-4-ylethyl)amine has several scientific applications:
N-(tert-Butyl)-N-(2-pyridin-4-ylethyl)amine is a structurally distinct small molecule characterized by a tert-butyl group attached to a secondary amine, which is further linked to a pyridinylethyl moiety. Its molecular formula (C₁₁H₁₈N₂; MW: 178.27 g/mol) [2] enables favorable drug-like properties, including moderate lipophilicity (LogP ≈ 1.48) and balanced polar surface area [7]. This compound serves as a versatile chemical building block in antiviral drug discovery, particularly for targeting viral proteases. Its bifunctional structure—combining a sterically hindered tert-butyl group with a hydrogen-bond-accepting pyridine ring—facilitates unique interactions with enzyme binding pockets. This is exemplified by its role in optimizing non-covalent inhibitors against coronaviruses (SARS-CoV, SARS-CoV-2) [3] [5] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2